2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidine core with benzyl and trifluoromethylphenyl groups
Mechanism of Action
Target of Action
AKOS001878005, also known as 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, is a small molecule that targets the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzyme . This enzyme plays a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are transcription factors that control the expression of genes involved in red blood cell production .
Mode of Action
AKOS001878005 acts as an inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, AKOS001878005 stabilizes HIFs, leading to an increase in the synthesis of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This mechanism of action is independent of the free iron concentration .
Biochemical Pathways
The primary biochemical pathway affected by AKOS001878005 is the HIF pathway. Under normal oxygen conditions, HIFs are hydroxylated by HIF-PH enzymes, marking them for degradation. When akos001878005 inhibits the hif-ph enzymes, hifs are stabilized and can translocate to the nucleus, where they induce the transcription of epo . This results in increased production of red blood cells.
Result of Action
The primary result of AKOS001878005’s action is an increase in the production of red blood cells. This is achieved through the increased synthesis and secretion of EPO, stimulated by the stabilization of HIFs . This makes AKOS001878005 a potential treatment for conditions characterized by a deficiency in red blood cells, such as anemia associated with chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the benzyl and trifluoromethylphenyl groups through various coupling reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another compound with a benzyl group and potential for various chemical reactions.
Other pyrido[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both benzyl and trifluoromethylphenyl groups enhances its versatility in various applications.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c24-23(25,26)17-10-4-5-11-18(17)28-19(31)14-29-20-16(9-6-12-27-20)21(32)30(22(29)33)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSZHXTXIJVYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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